2-Fluoro-4-methoxynicotinic acid
Overview
Description
2-Fluoro-4-methoxynicotinic acid is a chemical compound with the molecular formula C7H6FNO3 and a molecular weight of 171.13 g/mol . It is a derivative of nicotinic acid, where the hydrogen atom at the 2-position is replaced by a fluorine atom, and the hydrogen atom at the 4-position is replaced by a methoxy group. This compound is gaining importance in various fields of research and industry due to its unique chemical properties .
Preparation Methods
The synthesis of 2-Fluoro-4-methoxynicotinic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-fluoro-4-methoxybenzaldehyde with malonic acid in the presence of pyridine and piperidine, followed by decarboxylation to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
2-Fluoro-4-methoxynicotinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones under specific conditions.
Reduction: Reduction reactions can convert it into its corresponding alcohol or amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Fluoro-4-methoxynicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-methoxynicotinic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, affecting metabolic pathways and cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with nicotinic acid receptors and other related proteins .
Comparison with Similar Compounds
2-Fluoro-4-methoxynicotinic acid can be compared with other similar compounds such as 2-fluoro-4-hydroxynicotinic acid and 2-chloro-4-methoxynicotinic acid. The presence of the fluorine atom and methoxy group in this compound imparts unique chemical properties, such as increased lipophilicity and altered electronic effects, making it distinct from its analogs .
Similar Compounds
- 2-Fluoro-4-hydroxynicotinic acid
- 2-Chloro-4-methoxynicotinic acid
- 2-Bromo-4-methoxynicotinic acid
Properties
IUPAC Name |
2-fluoro-4-methoxypyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO3/c1-12-4-2-3-9-6(8)5(4)7(10)11/h2-3H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHEHLONNPASLOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50677786 | |
Record name | 2-Fluoro-4-methoxypyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50677786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190315-81-1 | |
Record name | 2-Fluoro-4-methoxypyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50677786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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